Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate
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Overview
Description
Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate is a useful research compound. Its molecular formula is C16H21N3O3 and its molecular weight is 303.362. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
Cyclization Reactions
A study by Ukrainets et al. (2014) detailed the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate in the presence of bases, resulting in 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This work highlights the compound's role in synthesizing complex heterocyclic structures, which could have implications for the development of pharmaceuticals or organic materials (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Alkylation and Amination
Research on diastereoselective alkylation of 3-aminobutanoic acid by Estermann and Seebach (1988) discusses methodologies that could be analogous to reactions involving Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate. These methods provide a foundation for synthesizing enantiomerically pure compounds, crucial for drug development and synthesis of biologically active molecules (Estermann & Seebach, 1988).
Materials Science Applications
Photopolymerization Initiators
Guillaneuf et al. (2010) described the use of a novel alkoxyamine compound as a photoiniferter for nitroxide-mediated photopolymerization. While the specific compound differs, the study underscores the potential of related organic compounds in developing new materials through photopolymerization processes. This could point to applications of this compound in creating polymers or coatings with specific properties (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Biological Research Applications
Metabolic Studies
Hutton, Sener, and Malaisse (1979) investigated the metabolism of 4-methyl-2-oxopentanoate in pancreatic islets, demonstrating how similar compounds are metabolized and affect cellular functions. This research provides insight into how this compound might interact with biological systems, potentially informing drug design or metabolic studies (Hutton, Sener, & Malaisse, 1979).
Mechanism of Action
Mode of Action
Based on its structure, it can be inferred that it might undergo electrophilic aromatic substitution . This is a common reaction for benzene derivatives, where the electron-rich aromatic ring attacks an electrophile, leading to the substitution of a hydrogen atom with the electrophile .
Properties
IUPAC Name |
methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11(2)16(3,10-17)19-14(20)9-18-13-7-5-12(6-8-13)15(21)22-4/h5-8,11,18H,9H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZNQQFOAZPLCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC=C(C=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.